Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-

Description

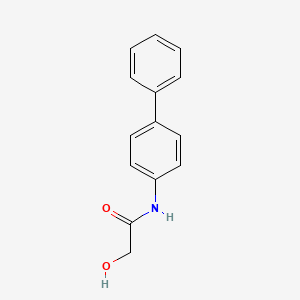

Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- (CAS: 51410-51-6, Molecular formula: C₁₄H₁₃NO₂) is a biphenyl-based acetamide derivative featuring a hydroxyl group at the 2-position and an acetamide substituent at the 4-position of the biphenyl scaffold . This compound is part of a broader class of substituted biphenyl acetamides studied for applications in medicinal chemistry, particularly as kinase inhibitors or receptor modulators .

Properties

CAS No. |

51410-51-6 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-hydroxy-N-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO2/c16-10-14(17)15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) |

InChI Key |

PNSQNTUPOMQLLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- typically involves:

- Construction or functionalization of the biphenyl core.

- Introduction of the hydroxy group at the appropriate position.

- Formation of the acetamide group via acylation of an amine precursor.

The key challenge is selective functionalization of the biphenyl ring system to install the hydroxy and acetamide groups in the desired positions.

Reported Synthetic Routes

Amide Formation via Acylation of Amino-Biphenyl Derivatives

One common approach is the acylation of a 2-hydroxy-5-aminobiphenyl intermediate with acetic anhydride or acetyl chloride to form the acetamide:

- Step 1: Synthesis of 2-hydroxy-5-aminobiphenyl by selective nitration, reduction, or cross-coupling methods.

- Step 2: Acylation of the amino group with acetic anhydride under mild conditions to yield the acetamide.

This method is widely used due to the availability of amino-biphenyl precursors and the straightforward acylation chemistry.

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct the biphenyl core with hydroxy substituents, followed by amide formation:

- Step 1: Coupling of hydroxy-substituted aryl boronic acids with aryl halides to form hydroxy-biphenyl intermediates.

- Step 2: Conversion of hydroxy-biphenyl amines to acetamides by acylation.

For example, a study demonstrated the synthesis of N-(5-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-yl)acetamide using PEPPSI-IPr palladium catalyst, silver carbonate, and acetic acid at elevated temperatures, followed by purification via column chromatography.

Detailed Reaction Conditions and Yields

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation of amino-biphenyl | Acetic anhydride or acetyl chloride | Room temp to mild heating | 70-90 | Straightforward, common method |

| Pd-catalyzed cross-coupling | PEPPSI-IPr, Ag2CO3, aryl iodides, acetic acid | 150 °C, 16 h | ~40-60 | Requires purification by chromatography |

| Cyclization of oxyimidamides | Base (e.g., K2CO3), DMSO or DMF | 0 °C to reflux | Variable | Used for related biphenyl amides |

Research Findings and Analysis

- The palladium-catalyzed cross-coupling approach allows for modular synthesis of substituted biphenyls with hydroxy and acetamide groups, enabling structural diversity.

- Acylation of amino-biphenyls remains the most practical and scalable method for preparing the target acetamide, with high yields and simple purification.

- Cyclization methods under basic conditions in polar aprotic solvents provide an alternative route for related compounds, minimizing impurities and allowing one-pot synthesis.

- Purification is typically achieved by crystallization or column chromatography using solvent systems such as hexanes/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acylation of amino-biphenyl | Amino-biphenyl + acetic anhydride | High yield, simple | Requires amino precursor |

| Pd-catalyzed cross-coupling | Coupling + acylation | Structural diversity | Moderate yield, complex setup |

| Cyclization of oxyimidamides | Base-induced cyclization + hydrolysis | Mild conditions, fewer impurities | Less common, specialized reagents |

Scientific Research Applications

Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers

- N-(4'-Hydroxy[1,1'-biphenyl]-2-yl)acetamide (CAS: 106477-52-5): Structural difference: Hydroxyl group at the 4'-position (second benzene ring), acetamide at the 2-position.

N-(6-Hydroxy[1,1'-biphenyl]-3-yl)acetamide (CAS: 29785-41-9):

Derivatives with Alternative Substituents

- N-(4’-Chloro-[1,1'-biphenyl]-2-yl)acetamide (CAS: N/A): Structural difference: Chlorine substituent replaces hydroxyl.

N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)-2-(2-nitrophenyl)acetamide (CAS: N/A):

- N-[1,1'-Biphenyl]-4-yl-2-(phenylsulfonyl)acetamide (CAS: N/A): Structural difference: Phenylsulfonyl group replaces hydroxyl.

Non-Hydroxylated Analogs

- N-(1,1'-Biphenyl)-2-yl Acetamide (CAS: 2113-47-5):

Key Properties

*LogP estimated via substituent contribution methods.

Biological Activity

Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

The compound's structure comprises an acetamide group attached to a biphenyl moiety and a hydroxyl group. This structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acetamide derivatives. For instance, a study on phenoxyacetamide derivatives demonstrated significant cytotoxicity against liver cancer (HepG2) cells. The compound I from this study exhibited an IC50 value of 1.43 µM against HepG2 cells, indicating strong antiproliferative effects compared to non-tumorigenic liver cells (THLE-2), which had an IC50 of 36.27 µM . This selectivity suggests that the compound may minimize damage to healthy tissues while effectively targeting cancer cells.

Table 1: Cytotoxic Activity of Acetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio (HepG2/THLE-2) |

|---|---|---|---|

| Compound I | HepG2 | 1.43 | 25.36 |

| Compound II | MCF-7 | 6.52 | - |

The mechanism through which acetamide derivatives exert their anticancer effects involves inducing apoptosis in cancer cells. In treated HepG2 cells, there was a notable increase in both early and late apoptotic cell populations, suggesting that these compounds can effectively trigger programmed cell death . Furthermore, molecular docking studies indicated stable interactions with PARP-1 protein, a key player in DNA repair pathways, thereby enhancing the anticancer efficacy of these compounds .

Anti-inflammatory Activity

In addition to anticancer properties, acetamide derivatives have shown promise in anti-inflammatory applications. For example, compounds similar to N-(1,1'-biphenyl)-4-yl-2-hydroxy- were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-1β. Dual inhibition mechanisms targeting p38 MAPK and PDE4 pathways were identified as significant contributors to the anti-inflammatory effects observed in preclinical models .

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic applications of acetamide derivatives in clinical settings:

- Liver Cancer Treatment : A study focusing on compound I showed promising results in reducing tumor weight and volume in animal models of liver cancer .

- Inflammatory Diseases : Clinical trials involving similar compounds have indicated their effectiveness in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving biphenyl precursors and hydroxylated acetamide derivatives. For example, analogous acetamide derivatives are synthesized by reacting phenoxyacetic acid with substituted amines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Post-synthesis, characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substitution patterns (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is standard for research-grade compounds) .

Q. What structural features of Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- influence its physicochemical properties?

- Methodological Answer : Key structural elements include:

- Biphenyl backbone : Provides aromatic stacking potential, influencing solubility and intermolecular interactions.

- Hydroxyl group at position 2 : Enhances hydrogen-bonding capacity, affecting crystallinity and stability.

- Acetamide moiety : Modulates electronic effects (e.g., resonance stabilization) and bioavailability.

Computational tools like density functional theory (DFT) can predict electron distribution and reactive sites .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-?

- Methodological Answer : Factorial design or response surface methodology (RSM) can systematically optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

- Central Composite Design (CCD) : Identifies optimal conditions by testing interactions between variables (e.g., reaction time vs. yield).

- Case Study : In analogous acetamide syntheses, RSM reduced trial runs by 40% while achieving >90% yield .

Q. How do computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks) can arise from tautomerism or impurities. Strategies include:

- Quantum Chemical Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental vs. theoretical spectra.

- Tandem MS/MS : Compare fragmentation pathways with in silico predictions (e.g., CFM-ID software).

- Cross-Validation : Use multiple techniques (e.g., IR, X-ray crystallography) to confirm structural assignments .

Q. What advanced separation techniques are suitable for isolating Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- from complex mixtures?

- Methodological Answer :

- High-Speed Countercurrent Chromatography (HSCCC) : Effective for separating polar derivatives due to biphasic solvent systems.

- Membrane Technologies : Nanofiltration membranes with tailored pore sizes can isolate molecules based on size and charge .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction modeling for this compound?

- Methodological Answer : AI-integrated platforms enable:

- Multiscale Modeling : Combines quantum mechanics (QM) for electronic structure with molecular dynamics (MD) for bulk behavior.

- Real-Time Optimization : Machine learning algorithms adjust parameters (e.g., flow rates, temperatures) during continuous-flow synthesis .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

- Methodological Answer :

- Solubility Parameter Analysis : Compare Hansen solubility parameters (δ) computed via group contribution methods (e.g., HSPiP) with experimental measurements in solvents like DMSO or ethanol.

- Thermodynamic Modeling : Use the UNIFAC model to predict activity coefficients and phase behavior .

Q. What strategies validate the biological activity of Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- in pharmacological studies?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases or GPCRs).

- In Vitro Assays : Validate computational predictions using cell-based assays (e.g., IC₅₀ determination via MTT).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.